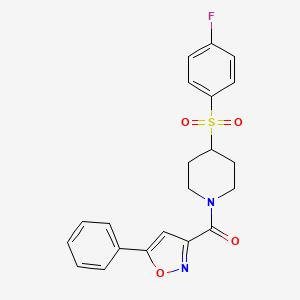

![molecular formula C19H15ClN4OS2 B2458256 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1170136-67-0](/img/structure/B2458256.png)

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

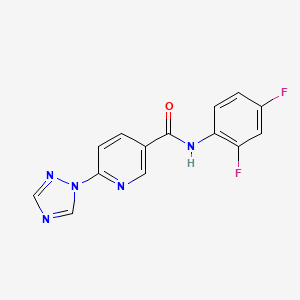

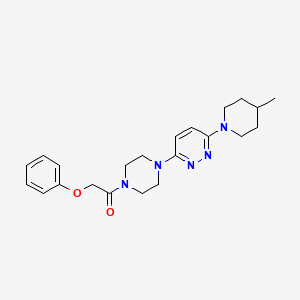

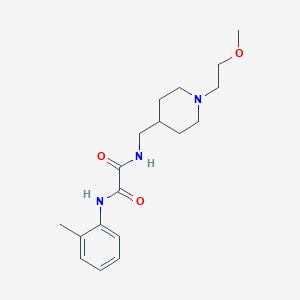

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the molecule, the connectivity of those atoms, and the three-dimensional shape of the molecule.Chemical Reactions Analysis

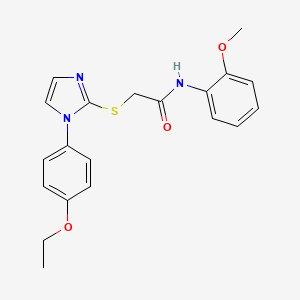

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the thiazole ring might undergo electrophilic aromatic substitution . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

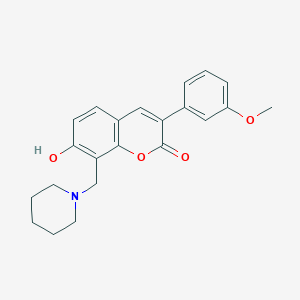

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

This compound, alongside similar bioactive benzothiazolinone acetamide analogs, has been studied for its vibrational spectra and electronic properties. It shows potential as a photosensitizer in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable energy levels for electron injection, which are crucial for photovoltaic applications. Furthermore, its non-linear optical (NLO) activity suggests uses in optical and electronic devices, with significant second-order hyperpolarizability values indicating a promising future in materials science. Molecular docking studies have also explored its interactions with Cyclooxygenase 1 (COX1), hinting at potential biomedical applications (Mary et al., 2020).

Antitumor Activity Evaluation

Another crucial area of research involving derivatives of this compound focuses on antitumor activities. Specific benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity against a broad spectrum of human tumor cell lines. These studies have identified compounds with considerable anticancer activity, offering a pathway for the development of new chemotherapeutic agents (Yurttaş et al., 2015).

Molecular Structure Analysis

The detailed molecular structure analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into their "V" shaped configuration and the interactions that stabilize their structure. Such studies are fundamental in the design of molecules with desired physical, chemical, or biological properties, demonstrating the versatility of these compounds in drug design and materials science (Boechat et al., 2011).

Synthesis and Bioactivity

The synthesis and bioactivity evaluation of various 2-chloro-N,N-diphenylacetamide derivatives on Cyclo-Oxygenase Enzyme, alongside in-vivo analgesic activity evaluation, reveal the potential of these compounds as new lead compounds in analgesic drug development. This highlights the importance of these derivatives in medicinal chemistry and pharmacology (Kumar et al., 2019).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been evaluated for their anti-proliferative activity against breast cancer cell lines .

Mode of Action

The compound interacts with its targets in a way that it shows significant antibacterial activity . Among the synthesized compounds, this one is more active . It’s also known to activate the release of calcium ions in insect central neurons at a higher concentration .

Biochemical Pathways

It’s known that some compounds in this series have the potential for dna cleavage .

Pharmacokinetics

The ic50 value of the compound against the cell line mcf-7 is found to be 10 µg/ml , indicating its potential bioavailability.

Result of Action

The compound shows significant antibacterial activity . It also has promising antioxidant activity . Moreover, it has been evaluated for its anti-proliferative activity against breast cancer cell lines .

Action Environment

It’s known that the compound has good thermal and electrochemical stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS2/c1-11-5-6-15-16(7-11)27-19(23-15)24-17(25)9-14-10-26-18(22-14)21-13-4-2-3-12(20)8-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWXPMVPYBCOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)

![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)

![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)